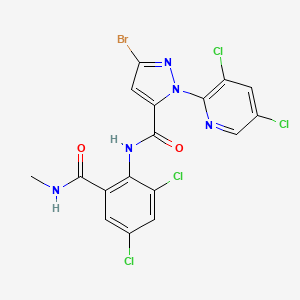
Tetrachlorantraniliprole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachlorantraniliprole is a novel anthranilic diamide insecticide that specifically targets the ryanodine receptors of lepidopteran insect species. It was announced by Sinochem Corporation in 2018 and has been developed under the code SYP9080 . This compound is known for its excellent insecticidal activity and is used to control various lepidopteran pests such as the diamondback moth and the cabbage white butterfly .
準備方法
The synthesis of tetrachlorantraniliprole starts with replacing one of the two chlorine substituents next to the ring nitrogen of 2,4,6-trichloropyridine with hydrazine. The resulting dichlorinated 2-hydrazinopyridine is then cyclized with diethyl maleate to form a pyrazolinone derivative. This derivative is then converted with phosphorus oxybromide to a bromopyrazole derivative. The ester function is transformed by saponification to the carboxylic acid and subsequently chlorinated to the acid chloride derivative. Finally, amide formation with 2-amino-3,5-dichloro-N-methylbenzamide delivers this compound .
化学反応の分析
Tetrachlorantraniliprole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atoms. Common reagents used in these reactions include hydrazine, diethyl maleate, phosphorus oxybromide, and various chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tetrachlorantraniliprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of anthranilic diamide insecticides.
Medicine: While primarily an insecticide, its mechanism of action provides insights into calcium channel modulation, which can be relevant in medical research.
作用機序
Tetrachlorantraniliprole acts as a ryanodine receptor modulator. By binding to the ryanodine receptor, it opens calcium channels, causing an excessive release of intracellular calcium ions. This leads to continuous muscle contraction in pests, resulting in convulsion, paralysis, refusal to eat, and eventually death . The compound affects the growth of larvae and pupae, reducing body weight and prolonging development duration .
類似化合物との比較
Tetrachlorantraniliprole is similar to other anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole. it has unique structural modifications that enhance its insecticidal activity and specificity . Similar compounds include:
Chlorantraniliprole: Known for its broad-spectrum insecticidal activity.
Cyantraniliprole: Effective against a wide range of pests.
Flonicamid: Another diamide insecticide with a different mode of action.
This compound stands out due to its high activity against lepidopteran pests and its safety profile for non-target species .
特性
CAS番号 |
1104384-14-6 |
|---|---|
分子式 |
C17H10BrCl4N5O2 |
分子量 |
538.0 g/mol |
IUPAC名 |
5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |
InChIキー |
ONILAONOGQYBHW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















